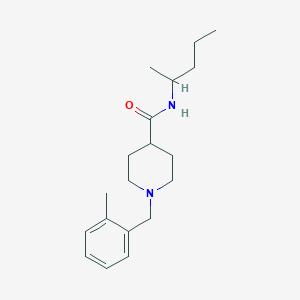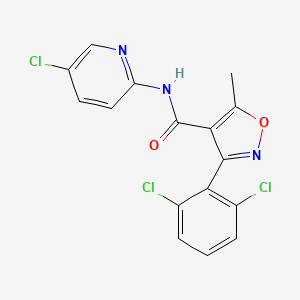![molecular formula C18H14ClN3O3S B6060643 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6060643.png)
2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. JMJD3 is a member of the Jumonji domain-containing (JmjC) family of histone demethylases, which are enzymes that remove methyl groups from histones. GSK-J4 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide is based on its ability to inhibit the activity of the histone demethylase JMJD3. JMJD3 is involved in the regulation of gene expression, and its activity is often dysregulated in cancer, inflammation, and autoimmune disorders. By inhibiting JMJD3, this compound can alter the expression of genes involved in these diseases, leading to therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific disease being studied. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing the migration and invasion of these cells. In inflammation, this compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. In autoimmune disorders, this compound can reduce the severity of symptoms, such as inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide is its selectivity for JMJD3, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective in preclinical models of several diseases, indicating its potential as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. For example, the synthesis of this compound can be complex and time-consuming, which may limit its availability for researchers. Additionally, the effects of this compound may vary depending on the specific disease being studied, which can make it difficult to generalize its effects.
Orientations Futures
There are several future directions for research on 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could improve the therapeutic potential of this class of compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on gene expression. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 4-aminophenylsulfonamide to form 2-chloro-N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with 3-aminopyridine to form the final product, this compound.
Applications De Recherche Scientifique
2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation is another area where this compound has shown promise, with studies demonstrating that it can reduce the production of pro-inflammatory cytokines in immune cells. In autoimmune disorders, this compound has been shown to reduce the severity of symptoms in animal models of multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-chloro-N-[4-(pyridin-3-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-17-6-2-1-5-16(17)18(23)21-13-7-9-15(10-8-13)26(24,25)22-14-4-3-11-20-12-14/h1-12,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUCZTPXNWOLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6060563.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide](/img/structure/B6060580.png)
![N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)
![ethyl 4-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6060593.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6060597.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide](/img/structure/B6060606.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6060621.png)

![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(methoxymethyl)piperidine](/img/structure/B6060653.png)
![2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)
